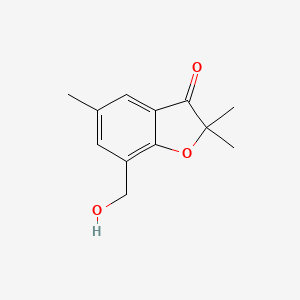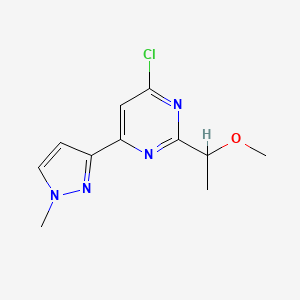
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on the pyrimidine ring.
Condensation reactions: to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced to form new products.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: as a building block for synthesizing more complex molecules.
Biology: as a probe to study biological processes.
Medicine: as a potential pharmaceutical agent.
Industry: in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: where the compound acts as an inhibitor or activator.
Receptors: where the compound binds to and modulates receptor activity.
Pathways: where the compound influences specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyridine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)benzene
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13ClN4O |
|---|---|
Molekulargewicht |
252.70 g/mol |
IUPAC-Name |
4-chloro-2-(1-methoxyethyl)-6-(1-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7(17-3)11-13-9(6-10(12)14-11)8-4-5-16(2)15-8/h4-7H,1-3H3 |
InChI-Schlüssel |
ZAQZOCPRPKTLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=NN(C=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


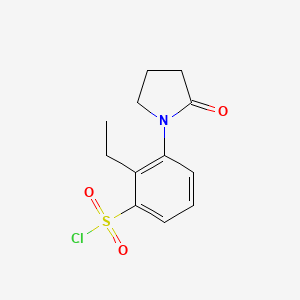

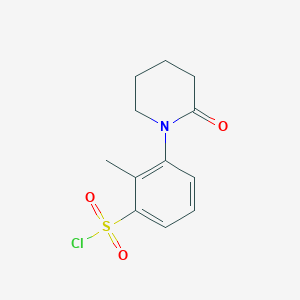

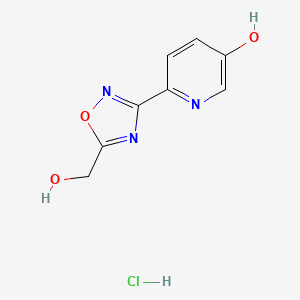
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
